Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate
Overview
Description
Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate is an organic compound that features a complex structure combining a furan ring, a pyridine moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-carboxylate ester, which is then subjected to a series of reactions to introduce the pyridine and aminoethyl groups.
Esterification: The initial step involves the esterification of furan-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl furan-2-carboxylate.
Aminomethylation: The next step is the introduction of the aminomethyl group. This can be achieved by reacting methyl furan-2-carboxylate with formaldehyde and a secondary amine, such as 1-(pyridin-2-yl)ethylamine, under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biochemical pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism by which Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate exerts its effects depends on its interaction with molecular targets. The pyridine moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, while the furan ring can participate in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)benzoate: Similar structure but with a benzoate group instead of a furan ring.
Ethyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate is unique due to the combination of its furan ring and pyridine moiety, which provides distinct electronic and steric properties. This uniqueness can lead to specific interactions with biological targets that are not observed with similar compounds.
Properties
IUPAC Name |
methyl 3-[(1-pyridin-2-ylethylamino)methyl]furan-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-10(12-5-3-4-7-15-12)16-9-11-6-8-19-13(11)14(17)18-2/h3-8,10,16H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UROSVQYEAWQLMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NCC2=C(OC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.